2-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-6-phenyl-2-azaspiro[3.3]heptane
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Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an oxazole ring, a phenyl ring, and a benzenesulfonyl group . The oxazole ring is a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom . The exact structure would depend on the positions of these groups within the molecule.Future Directions
The field of oxazole derivatives is a promising area of research in medicinal chemistry, with potential applications in the development of new therapeutic agents . Future research could focus on elucidating the properties and potential applications of “2-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-6-phenyl-2-azaspiro[3.3]heptane” and similar compounds .
Mechanism of Action
Target of Action
The primary target of this compound is human carbonic anhydrases (hCAs) . These enzymes play a crucial role in many physiological and pathological processes . The compound acts as an isoform-selective inhibitor of human carbonic anhydrase II .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II . The inhibition constants (Ki) for different isoforms are as follows: Ki (hCA I) 96.3 µM, Ki (hCA II) 0.05 µM, Ki (hCA IX) 23.1 µM, Ki (hCA XII) 8.5 µM .
Biochemical Pathways
The inhibition of human carbonic anhydrases by this compound affects various biochemical pathways. These enzymes are involved in important physiological processes such as fluid secretion, respiration, and pH regulation . By inhibiting these enzymes, the compound can influence these processes and potentially have therapeutic effects in areas such as ophthalmology, epilepsy treatment, oncology, and the development of modern anti-infective drugs .
Result of Action
The compound’s action results in the inhibition of human carbonic anhydrase II, which can have various molecular and cellular effects depending on the context. For instance, in the context of glaucoma treatment, inhibiting this enzyme can help reduce intraocular pressure .
Properties
IUPAC Name |
2-methyl-4-[4-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)sulfonyl]phenyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-16-23-21(13-27-16)18-7-9-20(10-8-18)28(25,26)24-14-22(15-24)11-19(12-22)17-5-3-2-4-6-17/h2-10,13,19H,11-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKORHJSCMCLNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC4(C3)CC(C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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